![molecular formula C20H18ClF3N2O5S B2745765 [2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 849011-85-4](/img/structure/B2745765.png)
[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate" is a synthetic organic molecule It is characterized by the presence of chloro, trifluoromethyl, anilino, oxoethyl, and sulfonylamino groups, making it a complex and multifunctional compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of "[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate" involves a multi-step process:
Preparation of the Aniline Derivative:
Formation of the Oxoethyl Intermediate: : The aniline derivative is then reacted with an oxoethyl compound under controlled conditions, likely involving catalysis and specific solvents.
Sulfonylation Reaction: : The sulfonyl group is introduced via a sulfonylation reaction involving sulfonyl chlorides.
Final Assembly: : The final ester formation involves the reaction of the intermediate products under acidic or basic conditions to form the desired acetate.
Industrial Production Methods
In industrial settings, the production of "this compound" is carried out in batch reactors or continuous flow reactors. Key parameters include temperature control, solvent selection, and reaction time optimization to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the anilino group, leading to the formation of quinone-like structures.
Reduction: : Reduction of the oxoethyl group can yield corresponding alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the chloro and sulfonylamino groups.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : These reactions typically require polar solvents like DMF or DMSO and may involve heating.
Major Products Formed
Oxidation: : Formation of quinone derivatives.
Reduction: : Formation of alcohol derivatives.
Substitution: : Formation of various substituted anilines and sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used in the synthesis of complex organic molecules.
Serves as an intermediate in the production of more complex pharmaceuticals.
Biology
Investigated for its potential use in biochemical assays.
Studied for its interactions with various biological targets.
Medicine
Research is ongoing to explore its efficacy as a therapeutic agent.
Industry
Utilized in the development of specialty chemicals.
Potential use in materials science for the development of novel polymers or coatings.
Wirkmechanismus
The mechanism by which "[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate" exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can lead to inhibition or activation of biochemical pathways, which are being investigated for therapeutic applications. The presence of functional groups like chloro, trifluoromethyl, and sulfonylamino allows for specific binding and interactions at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(3-methylphenyl)ethenyl]sulfonylamino]acetate: : A compound with a similar structure but a methyl group in a different position.
[2-[4-bromo-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate: : Substitution of chloro with bromo.
[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-ethylphenyl)ethenyl]sulfonylamino]acetate: : Replacement of the methyl group with an ethyl group.
Uniqueness
What sets "[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate" apart from other compounds is the specific combination of functional groups, which confer unique chemical reactivity and biological activity
Hope this satisfies your curiosity! What do you want to deep-dive into next?
Eigenschaften
IUPAC Name |
[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N2O5S/c1-13-2-4-14(5-3-13)8-9-32(29,30)25-11-19(28)31-12-18(27)26-15-6-7-17(21)16(10-15)20(22,23)24/h2-10,25H,11-12H2,1H3,(H,26,27)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFVLCGAJWEYPH-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-bromobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745684.png)
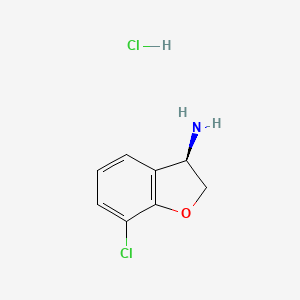
![tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate](/img/structure/B2745687.png)
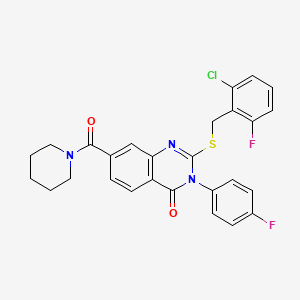
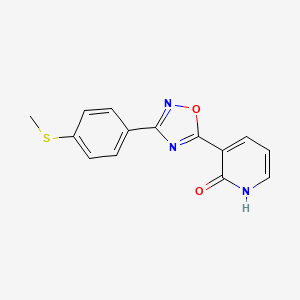
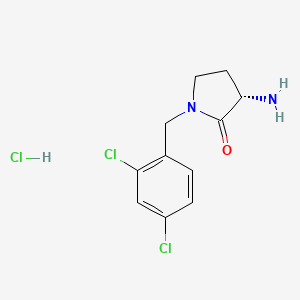
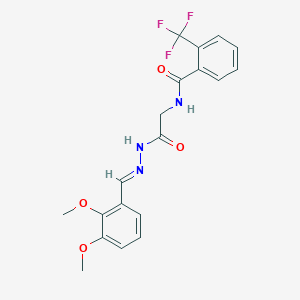
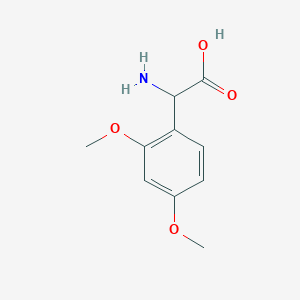
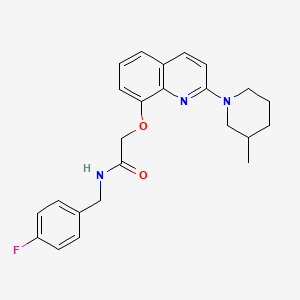


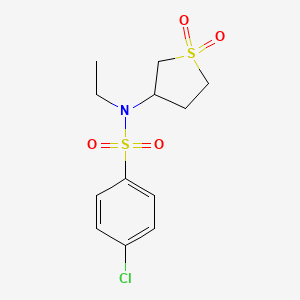
![6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B2745704.png)
![4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2745705.png)
